Neoastilbin Neoastilbin Neoastilbin is a flavanone glycoside that is (-)-taxifolin substituted by a alpha-L-rhamnosyl moiety at position 3 via a glycosidic linkage. It is an alpha-L-rhamnoside, a member of 3'-hydroxyflavanones, a tetrahydroxyflavanone, a monosaccharide derivative, a flavanone glycoside and a member of 4'-hydroxyflavanones. It is functionally related to a (-)-taxifolin. It is an enantiomer of an astilbin.
Neoastilbin is a natural product found in Neolitsea aurata, Litsea sericea, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 54081-47-9
VCID: VC21347879
InChI: InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Molecular Formula: C21H22O11
Molecular Weight: 450.4 g/mol

Neoastilbin

CAS No.: 54081-47-9

Cat. No.: VC21347879

Molecular Formula: C21H22O11

Molecular Weight: 450.4 g/mol

* For research use only. Not for human or veterinary use.

Neoastilbin - 54081-47-9

CAS No. 54081-47-9
Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
IUPAC Name (2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1
Standard InChI Key ZROGCCBNZBKLEL-MFSALPCASA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Chemical Properties and Structure

Physical and Chemical Properties

Neoastilbin possesses specific physical and chemical properties that define its behavior in biological systems. The table below summarizes the key physical and chemical characteristics of neoastilbin:

PropertyValue
CAS Registry Number54081-47-9
Molecular FormulaC₂₁H₂₂O₁₁
Molecular Weight450.39-450.4 g/mol
Melting Point176-177 °C
Stereochemistry(2S,3S) configuration
Physical AppearanceCrystalline solid

Neoastilbin has previously been registered under CAS number 452962-93-5, which has since been deleted or replaced .

Structural Characteristics

The chemical structure of neoastilbin features a 2,3-dihydroflavonol (flavanonol) skeleton with a rhamnose sugar moiety. Specifically, it is characterized as:

  • A flavanone glycoside with a 2S,3S stereochemical configuration

  • A (-)-taxifolin (dihydroquercetin) core with an alpha-L-rhamnosyl moiety at position 3

  • Contains multiple hydroxyl groups that contribute to its biological activity

  • Has the IUPAC name: (2S,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)chroman-4-one

The structure can also be represented by its InChI (International Chemical Identifier): InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1

Biological Activity

Anti-inflammatory Properties

The primary biological activity of neoastilbin is its anti-inflammatory effect. Research indicates that neoastilbin possesses potent anti-inflammatory properties that are particularly effective against conditions characterized by excessive inflammatory responses .

In laboratory studies, neoastilbin has been shown to significantly reduce the production and secretion of key inflammatory cytokines. Specifically, it diminishes the levels of IL-1β, IL-6, and TNF-α, which are central mediators of inflammation . This reduction in inflammatory cytokines suggests that neoastilbin could be beneficial in various inflammatory conditions, particularly autoimmune and inflammatory disorders.

Application in Gouty Arthritis

One of the most promising applications of neoastilbin is in the treatment of gouty arthritis (GA), a painful inflammatory condition characterized by the deposition of monosodium urate (MSU) crystals in joints, leading to severe inflammation, pain, and joint damage .

Research has demonstrated that neoastilbin treatment significantly reduces joint swelling and histopathological injury in MSU-injected mice, suggesting a protective effect against GA . This protection is attributed to neoastilbin's ability to suppress the inflammatory response triggered by MSU crystals.

Mechanism of Action

Effect on NF-κB Pathway

One of the primary mechanisms through which neoastilbin exerts its anti-inflammatory effects is by inhibiting the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of various genes involved in inflammation .

Under normal conditions, NF-κB remains inactive in the cytoplasm, bound to inhibitory proteins called IκB. When stimulated by inflammatory signals, IκB kinase (IKK) phosphorylates IκBα, leading to the phosphorylation and activation of NF-κB p65. Activated p65 then translocates to the nucleus, where it induces the expression of inflammatory genes .

Neoastilbin has been shown to inhibit this pathway by:

  • Reducing the phosphorylation of IKKα, p65, and IκBα in a dose-dependent manner

  • Inhibiting the nuclear translocation of phosphorylated p65

  • Consequently reducing the expression of inflammatory genes and the production of pro-inflammatory cytokines

Effect on NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response. It consists of three components: NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and proteases-1 protein .

When activated, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, particularly IL-1β, which is a key mediator of inflammation in gouty arthritis .

Research has demonstrated that neoastilbin effectively suppresses the NLRP3 inflammasome pathway by:

  • Reducing the expression of NLRP3, Caspase-1, and ASC proteins

  • Inhibiting the assembly and activation of the NLRP3 inflammasome

  • Consequently reducing the maturation and release of IL-1β

This inhibition of the NLRP3 inflammasome pathway represents a significant mechanism by which neoastilbin exerts its anti-inflammatory effects, particularly in the context of gouty arthritis.

Research Findings

In Vivo Studies on Gouty Arthritis

In vivo studies using a mouse model of gouty arthritis have further validated the therapeutic potential of neoastilbin. In these studies, GA was induced by injecting MSU crystals into the ankle joints of mice, resulting in inflammation, pain, and joint damage .

Treatment with neoastilbin produced several beneficial effects:

  • Significant reduction in ankle joint swelling

  • Decreased infiltration of inflammatory cells into the ankle joints

  • Diminished joint damage associated with GA

  • Reduced levels of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the ankle joints

These effects were observed to be dose-dependent, with higher doses of neoastilbin producing more pronounced anti-inflammatory effects. Importantly, the efficacy of neoastilbin in reducing inflammation and joint damage was comparable to that of colchicine, a standard treatment for gouty arthritis .

Molecular Pathway Analysis

Western blotting analysis has revealed the molecular mechanisms underlying neoastilbin's anti-inflammatory effects. These analyses have shown that neoastilbin:

  • Attenuates the phosphorylation of IKKα, p65, and IκBα in a dose-dependent manner

  • Reduces the nuclear translocation of phosphorylated p65

  • Decreases the expression of NLRP3, Caspase-1, and ASC proteins

These molecular changes correlate with the observed reduction in inflammatory cytokines and the amelioration of gouty arthritis symptoms, providing strong evidence for neoastilbin's therapeutic potential in inflammatory conditions.

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